O-(2-formylphenyl) dimethylcarbamothioate
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Overview
Description
O-(2-formylphenyl) dimethylcarbamothioate: is an organic compound with the molecular formula C10H11NO2S It is a derivative of carbamothioic acid and is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of O-(2-formylphenyl) dimethylcarbamothioate typically involves the reaction of 2-formylphenol with dimethylcarbamothioic chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 2-formylphenol and dimethylcarbamothioic chloride.
Base: Triethylamine.
Solvent: Dichloromethane or another suitable organic solvent.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2-formylphenyl) dimethylcarbamothioate can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The formyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Corresponding alcohols.
Substitution Products: Compounds with new nucleophilic groups replacing the dimethylcarbamothioate moiety.
Scientific Research Applications
Chemistry:
O-(2-formylphenyl) dimethylcarbamothioate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in the development of new materials and catalysts.
Biology:
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biochemical pathways and mechanisms.
Medicine:
The compound is investigated for its potential therapeutic applications. Its interactions with biological targets suggest it may have pharmacological properties that could be harnessed in drug development.
Industry:
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of O-(2-formylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The dimethylcarbamothioate moiety can also interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
O-(2-formylphenyl) dimethylcarbamate: Similar structure but with a carbamate group instead of a carbamothioate group.
O-(2-formylphenyl) dimethylcarbamothioamide: Similar structure but with a carbamothioamide group instead of a carbamothioate group.
O-(2-formylphenyl) dimethylcarbamothioester: Similar structure but with a carbamothioester group instead of a carbamothioate group.
Uniqueness:
O-(2-formylphenyl) dimethylcarbamothioate is unique due to the presence of the carbamothioate group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications where these properties are desired, such as in the synthesis of advanced materials and in biochemical research.
Properties
IUPAC Name |
O-(2-formylphenyl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOPOFZNVPIVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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